molecular formula C10H7F3N2O3 B15362418 (3R)-3-amino-2-oxo-4-(trifluoromethyl)-1H-indole-3-carboxylic acid

(3R)-3-amino-2-oxo-4-(trifluoromethyl)-1H-indole-3-carboxylic acid

Cat. No.: B15362418
M. Wt: 260.17 g/mol
InChI Key: AYPLAJANDJQPOM-SECBINFHSA-N
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Description

(3R)-3-amino-2-oxo-4-(trifluoromethyl)-1H-indole-3-carboxylic acid is a complex organic compound featuring an indole core substituted with an amino group, a trifluoromethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-2-oxo-4-(trifluoromethyl)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic processes can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (3R)-3-amino-2-

Properties

Molecular Formula

C10H7F3N2O3

Molecular Weight

260.17 g/mol

IUPAC Name

(3R)-3-amino-2-oxo-4-(trifluoromethyl)-1H-indole-3-carboxylic acid

InChI

InChI=1S/C10H7F3N2O3/c11-10(12,13)4-2-1-3-5-6(4)9(14,8(17)18)7(16)15-5/h1-3H,14H2,(H,15,16)(H,17,18)/t9-/m1/s1

InChI Key

AYPLAJANDJQPOM-SECBINFHSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)NC(=O)[C@]2(C(=O)O)N)C(F)(F)F

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)C2(C(=O)O)N)C(F)(F)F

Origin of Product

United States

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